molecular formula C13H8Cl2INO B13344768 2-chloro-N-(2-chloro-4-iodophenyl)benzamide

2-chloro-N-(2-chloro-4-iodophenyl)benzamide

Cat. No.: B13344768
M. Wt: 392.02 g/mol
InChI Key: PPCIRIMLHMCZTH-UHFFFAOYSA-N
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Description

2-chloro-N-(2-chloro-4-iodophenyl)benzamide is an organic compound with the molecular formula C₁₃H₈Cl₂INO and a molecular weight of 392.02 g/mol . This compound is characterized by the presence of chloro and iodo substituents on the phenyl ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

The synthesis of 2-chloro-N-(2-chloro-4-iodophenyl)benzamide typically involves the reaction of 2-chloro-4-iodoaniline with benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

2-chloro-N-(2-chloro-4-iodophenyl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-(2-chloro-4-iodophenyl)benzamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique chemical properties.

    Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-chloro-4-iodophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(2-chloro-4-iodophenyl)benzamide include:

These compounds share structural similarities but may differ in their chemical properties and reactivity due to variations in their substituents

Properties

Molecular Formula

C13H8Cl2INO

Molecular Weight

392.02 g/mol

IUPAC Name

2-chloro-N-(2-chloro-4-iodophenyl)benzamide

InChI

InChI=1S/C13H8Cl2INO/c14-10-4-2-1-3-9(10)13(18)17-12-6-5-8(16)7-11(12)15/h1-7H,(H,17,18)

InChI Key

PPCIRIMLHMCZTH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)I)Cl)Cl

Origin of Product

United States

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